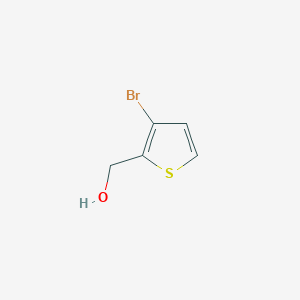

(3-Bromothiophen-2-YL)methanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-bromothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXULCOYQSDIBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499805 | |

| Record name | (3-Bromothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70260-17-2 | |

| Record name | 3-Bromo-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70260-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of (3-Bromothiophen-2-YL)methanol

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No: 70260-17-2). It is intended for use by professionals in the fields of chemical research and drug development.

Core Chemical and Physical Properties

This compound is a functionalized thiophene derivative that serves as a valuable building block in organic synthesis. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrOS | [1][2] |

| Molecular Weight | 193.06 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 70260-17-2 | [1][2] |

| Physical State | Solid | [3] |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [2] |

| SMILES | C1=CSC(=C1Br)CO | [1] |

| InChI | InChI=1S/C5H5BrOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | [1] |

| InChIKey | IXULCOYQSDIBFO-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete public dataset is not available, the expected spectral features can be inferred from related structures and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for ¹H and ¹³C NMR in a solvent like CDCl₃ are outlined below. These are predictive values based on the analysis of similar thiophene derivatives.[4][5]

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene H4 | ~7.3 | d | 1H |

| Thiophene H5 | ~7.0 | d | 1H |

| Methylene (-CH₂-) | ~4.8 | s (or d) | 2H |

| Hydroxyl (-OH) | Variable (broad) | s | 1H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 | ~145 |

| Thiophene C3 | ~110 |

| Thiophene C4 | ~130 |

| Thiophene C5 | ~125 |

| Methylene (-CH₂OH) | ~60 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for its functional groups.[6][7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H Stretch | ~3400 | Broad band |

| C-H Stretch (Aromatic) | ~3100 | Sharp |

| C-H Stretch (Aliphatic) | ~2900 | Sharp |

| C=C Stretch (Aromatic) | ~1600-1400 | Medium to strong |

| C-O Stretch | ~1050 | Strong (Primary alcohol) |

| C-S Stretch | ~710-687 | Weak to medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Ion | Expected m/z | Notes |

| [M]⁺ | 192/194 | Isotopic pattern due to Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| [M-H₂O]⁺ | 174/176 | Loss of water from the alcohol functional group |

| [M-Br]⁺ | 113 | Loss of the bromine atom |

| [C₄H₂S-CH₂OH]⁺ | 97 | Thienyl cation fragment, a common feature for thiophene derivatives.[6] |

Synthesis and Reactivity

Synthetic Protocols

A common route for the synthesis of this compound involves the reduction of a corresponding carbonyl compound.

Experimental Protocol: Reduction of Ethyl 3-bromo-2-thiophenecarboxylate

This protocol is adapted from the synthesis of a structurally similar compound, 2-(3-bromothiophen-2-yl)ethanol.[8]

-

Preparation: Dissolve ethyl 3-bromo-2-thiophenecarboxylate in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: Add lithium aluminum hydride (LiAlH₄) portion-wise to the stirred solution.

-

Reaction: Stir the mixture at 0°C for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the sequential addition of ice water and a 1 mol/L solution of hydrochloric acid (HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer successively with 1 mol/L HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

This compound is a versatile intermediate. The bromine atom on the thiophene ring and the primary alcohol provide two reactive sites for further functionalization.

-

Alcohol Group Reactions: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to an ether.

-

Bromine Atom Reactions: The C-Br bond is susceptible to various cross-coupling reactions, making it a key precursor for more complex molecules. It can readily participate in Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon bonds.[4]

References

- 1. This compound | C5H5BrOS | CID 12479011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. aksci.com [aksci.com]

- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. 2-(3-bromothiophen-2-yl)ethanol CAS#: 141811-49-6 [m.chemicalbook.com]

An In-depth Technical Guide to (3-Bromothiophen-2-YL)methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromothiophen-2-YL)methanol is a pivotal heterocyclic building block in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a thiophene ring substituted with both a bromine atom and a hydroxymethyl group, provides two distinct points for chemical modification. This guide offers a comprehensive overview of the structure, formula, synthesis, and key applications of this compound, with a focus on its role as a versatile intermediate in the development of novel compounds. Detailed experimental protocols and structured data are provided to support researchers in their synthetic endeavors.

Chemical Structure and Properties

This compound is an organosulfur compound characterized by a thiophene ring brominated at the 3-position and functionalized with a methanol group at the 2-position.

Chemical Structure:

Molecular Formula: C₅H₅BrOS[1]

The presence of the bromine atom and the hydroxyl group allows for a wide range of chemical transformations, making it a valuable precursor in multi-step syntheses.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 193.06 g/mol | [1] |

| CAS Number | 70260-17-2 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Not explicitly stated | |

| Melting Point | Not explicitly stated | |

| Density | Not explicitly stated | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and tetrahydrofuran |

Synthesis and Experimental Protocols

The primary and most direct route for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-bromothiophene-2-carboxaldehyde. This transformation can be efficiently achieved using common reducing agents.

Synthesis of the Precursor: 3-Bromothiophene

The synthesis of the key precursor, 3-bromothiophene, is a well-established multi-step process starting from thiophene. Direct bromination of thiophene is not a viable method as it predominantly yields the 2-bromo and 2,5-dibromo isomers. Therefore, a more strategic approach is required.

Experimental Protocol: Synthesis of 3-Bromothiophene

This protocol involves two main stages: the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.

Step 1: Synthesis of 2,3,5-Tribromothiophene

-

In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, charge thiophene (13.4 moles) and 450 ml of chloroform.

-

Cool the flask in a cold water bath.

-

Add bromine (40.6 moles) dropwise to the stirred mixture over a period of 10 hours.

-

After allowing the mixture to stand overnight, heat it at 50°C for several hours.

-

Wash the reaction mixture with a 2N sodium hydroxide solution.

-

Reflux the organic layer for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.

-

Purify the crude product by vacuum distillation to yield 2,3,5-tribromothiophene.

Step 2: Synthesis of 3-Bromothiophene

-

In a 5-L three-necked, round-bottomed flask equipped with a stirrer and a reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

-

Heat the mixture to reflux with continuous stirring.

-

Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux. The addition should take approximately 70 minutes.

-

After the addition is complete, reapply heat and reflux the mixture for an additional 3 hours.

-

Arrange the condenser for downward distillation and distill the product with water until no more organic material is collected.

-

Separate the heavier organic layer from the distillate and wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

-

Dry the organic layer over calcium chloride and purify by fractional distillation to obtain 3-bromothiophene.[2]

Synthesis of this compound

The reduction of 3-bromothiophene-2-carboxaldehyde to this compound is a standard procedure in organic synthesis. A common and effective method involves the use of sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of 3-Bromothiophene-2-carboxaldehyde

-

In a round-bottom flask, dissolve 3-bromothiophene-2-carboxaldehyde (1 equivalent) in ethanol under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Cautiously add sodium borohydride (1 equivalent) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by flash column chromatography on silica gel.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile intermediate, primarily utilized in the construction of more complex heterocyclic systems. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Intermediate for Thieno[3,2-b]thiophenes

One of the key applications of this compound and its derivatives is in the synthesis of thieno[3,2-b]thiophenes. These fused heterocyclic systems are of significant interest in materials science for their potential use in organic electronics, and in medicinal chemistry as scaffolds for biologically active molecules.

The synthesis of thieno[3,2-b]thiophenes often involves the construction of the second thiophene ring onto a pre-functionalized thiophene precursor. This compound can serve as a starting point for creating the necessary functionalities for this cyclization.

Caption: Synthetic workflow from this compound to a thieno[3,2-b]thiophene derivative.

Role in Pharmaceutical Intermediates

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals. The thiophene ring is considered a bioisostere of the benzene ring and can offer improved metabolic stability and pharmacokinetic properties. This compound serves as a valuable building block for introducing the 3-bromo-2-thienylmethyl moiety into potential drug candidates.

The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, heteroaryl, or alkyl groups. The hydroxyl group can be converted to other functionalities, such as ethers, esters, or amines, to modulate the compound's properties and interactions with biological targets.

Caption: The role of this compound as a building block in the lead optimization phase of drug discovery.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from readily available precursors and the presence of two reactive functional groups make it an attractive starting material for the construction of a wide array of more complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the chemistry of this compound opens up numerous possibilities for the design and synthesis of novel compounds with desired biological activities and material properties. The experimental protocols and data provided in this guide serve as a practical resource for the scientific community to facilitate further research and innovation.

References

An In-depth Technical Guide to (3-Bromothiophen-2-YL)methanol (CAS: 70260-17-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromothiophen-2-YL)methanol, with CAS number 70260-17-2, is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its thiophene core, substituted with both a reactive bromine atom and a versatile hydroxymethyl group, allows for a wide range of chemical modifications. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry, particularly in the construction of complex molecules with potential biological activity. Furthermore, this document explores the role of thiophene derivatives as kinase inhibitors and illustrates a relevant signaling pathway.

Chemical and Physical Properties

This compound is a stable compound under standard conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 70260-17-2 | [1] |

| Molecular Formula | C₅H₅BrOS | [1] |

| Molecular Weight | 193.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-2-(hydroxymethyl)thiophene, 3-Bromo-2-thiophenemethanol | [1] |

| Appearance | Solid | [2] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Reactivity

The primary and most direct route to synthesizing this compound is through the reduction of its corresponding aldehyde, 3-bromothiophene-2-carbaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of 3-bromothiophene-2-carbaldehyde using sodium borohydride, a common and effective reducing agent for this transformation.

Materials:

-

3-bromothiophene-2-carbaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-bromothiophene-2-carbaldehyde (1 equivalent) in methanol under stirring.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude this compound by column chromatography on silica gel.

Reactivity and Synthetic Applications

This compound is a versatile intermediate for further chemical synthesis. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The hydroxymethyl group at the 2-position can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to an ether or ester. This dual functionality makes this compound a valuable building block for creating diverse libraries of thiophene-containing compounds for screening in drug discovery programs.

Spectral Data (Predicted)

¹H NMR (in CDCl₃):

-

The two protons on the thiophene ring are expected to appear as doublets in the aromatic region (δ 6.9-7.5 ppm).

-

The methylene protons of the hydroxymethyl group (CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) between δ 4.5-5.0 ppm.

-

The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR (in CDCl₃):

-

The four carbon atoms of the thiophene ring are expected to have signals in the range of δ 110-145 ppm.

-

The carbon of the methylene group (CH₂OH) would likely appear around δ 60-65 ppm.

Role in Drug Discovery and Development

Thiophene-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous approved drugs and their ability to interact with a wide range of biological targets. Thiophene derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.

Thiophene Derivatives as Kinase Inhibitors

A significant area of research for thiophene derivatives is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several thiophene-based molecules have been identified as potent inhibitors of various kinases, including MEK (Mitogen-activated protein kinase kinase).

The MEK enzymes are part of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in human cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

MEK Signaling Pathway

The following diagram illustrates the simplified RAS/RAF/MEK/ERK signaling pathway, a common target for thiophene-based kinase inhibitors.

This pathway is initiated by the binding of a growth factor to its receptor tyrosine kinase, leading to the activation of RAS. Activated RAS then recruits and activates RAF, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and survival. Thiophene-based MEK inhibitors block the phosphorylation of ERK by MEK, thereby inhibiting the downstream signaling cascade.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the creation of a diverse range of more complex molecules. The thiophene scaffold is a well-established pharmacophore, and its derivatives continue to be promising candidates for the development of new therapeutic agents, particularly in the area of kinase inhibition. This technical guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

Technical Guide: Physical Properties of (3-bromothiophen-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals. Document ID: TG-BTM-20251228 Version: 1.0

This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-bromothiophen-2-yl)methanol. It includes a summary of its properties, detailed experimental protocols for its synthesis and for the determination of key physical characteristics, and a workflow diagram for its preparation.

Core Physical and Chemical Properties

This compound is a functionalized thiophene derivative. While extensive experimental data is not widely published, its properties can be characterized by computed data and comparison with similar structures. The presence of a hydroxyl group suggests it is a polar compound capable of hydrogen bonding, while the bromothiophene ring provides lipophilic character.

Data Summary

The quantitative data available for this compound are summarized in the table below. Note that most physical properties like melting and boiling points are not available in surveyed literature and databases; the values presented are primarily computed.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrOS | PubChem[1] |

| Molecular Weight | 193.06 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 70260-17-2 | PubChem[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, THF, acetone) and sparingly soluble in nonpolar solvents and water. | Inferred from structure |

| XLogP3-AA (Computed) | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Experimental Protocols

This section details relevant experimental procedures, including a standard synthesis method for the target compound and general protocols for determining its key physical properties.

Synthesis of this compound

This protocol describes the synthesis via the chemical reduction of 3-bromothiophene-2-carbaldehyde using sodium borohydride. This is a standard and effective method for converting aldehydes to primary alcohols.[2]

Objective: To prepare this compound.

Materials:

-

3-bromothiophene-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromothiophene-2-carbaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, add sodium borohydride (NaBH₄) (approx. 1.5 equivalents) to the solution portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel if necessary.

Determination of Melting Point (for Solids)

This is a general protocol for determining the melting point range of a solid organic compound using a capillary-based apparatus.[3]

Objective: To determine the temperature range over which the solid compound melts.

Procedure:

-

Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry surface. Dip the open end of a glass capillary tube into the sample to collect a small amount of material. Tap the closed end of the capillary on a hard surface to pack the sample down to a height of 1-2 mm.[3]

-

Apparatus Setup: Insert the prepared capillary tube into the heating block of a melting point apparatus.[3]

-

Approximate Determination: Heat the block rapidly (e.g., 10-20 °C/min) to find an approximate melting point. Allow the apparatus to cool.[3]

-

Accurate Determination: Prepare a new sample. Heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/min.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[3]

Determination of Boiling Point (for Liquids)

This protocol describes the micro-scale determination of a liquid's boiling point using the capillary method.[4][5]

Objective: To determine the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Procedure:

-

Sample Preparation: Add a small amount (a few milliliters) of the liquid into a fusion tube or a small test tube.[4]

-

Capillary Insertion: Place a small capillary tube (sealed at one end) into the fusion tube with its open end submerged in the liquid.[4][5]

-

Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Place this assembly in a heating apparatus (e.g., Thiele tube or aluminum block).

-

Heating: Heat the apparatus slowly and uniformly.[4]

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary's open end.[4]

-

Data Recording: Note the temperature at which this rapid bubbling occurs. This is the boiling point of the liquid. For accuracy, allow the apparatus to cool slightly and note the temperature at which the liquid is drawn back into the capillary; the boiling point is the average of these two temperatures.

Determination of Density (for Liquids)

This protocol outlines a straightforward method for determining the density of a liquid by measuring its mass and volume.[6][7][8]

Objective: To calculate the mass per unit volume of the liquid.

Procedure:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance. Record this mass (m1).[7]

-

Volume and Mass of Liquid: Carefully add a known volume (V) of the liquid to the graduated cylinder. Reweigh the cylinder containing the liquid to get the total mass (m2).[7]

-

Mass of Liquid: Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty container from the total mass: m_liquid = m2 - m1.[7]

-

Density Calculation: Calculate the density (ρ) using the formula: ρ = m_liquid / V.[6] The result is typically expressed in g/mL or g/cm³.

Logical and Experimental Workflows

Visualizing the process flow of key experiments is crucial for reproducibility and understanding. The following diagram illustrates the synthetic pathway for this compound as described in Protocol 2.1.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C5H5BrOS | CID 12479011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 7. youtube.com [youtube.com]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

Spectroscopic and Synthetic Profile of (3-bromothiophen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for (3-bromothiophen-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The information is presented to facilitate its use in a research and development setting.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.30 | d | 1H | Thiophene H5 |

| ~7.05 | d | 1H | Thiophene H4 |

| ~4.80 | s | 2H | CH₂ |

| ~2.50 | br s | 1H | OH |

Solvent: CDCl₃. The chemical shifts are referenced to TMS at 0.00 ppm. The coupling constant between H4 and H5 is expected to be around 5-6 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Thiophene C2 |

| ~130 | Thiophene C5 |

| ~128 | Thiophene C4 |

| ~110 | Thiophene C3-Br |

| ~60 | CH₂OH |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1450 | Medium | C=C stretch (thiophene ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 192/194 | High | [M]⁺ (presence of Br isotopes) |

| 175/177 | Medium | [M-OH]⁺ |

| 113 | Medium | [M-Br]⁺ |

| 97 | High | [C₄H₂S-CH₂OH]⁺ |

Ionization method: Electron Ionization (EI). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following section details the proposed synthesis of this compound and the general procedures for obtaining the necessary spectroscopic data.

Synthesis of this compound

This procedure is adapted from the synthesis of similar thienyl methanols and involves the reduction of 3-bromothiophene-2-carbaldehyde.

Materials:

-

3-bromothiophene-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 3-bromothiophene-2-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

For ¹H NMR, standard acquisition parameters can be used.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum should be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra should be obtained using a mass spectrometer with an Electron Ionization (EI) source.

-

The sample can be introduced via direct infusion or through a Gas Chromatography (GC) inlet.

-

The mass-to-charge ratio (m/z) should be scanned over a range of 50-500 amu.

Visualizations

The following diagrams illustrate the key experimental workflow.

Caption: Synthetic and analytical workflow for this compound.

Technical Guide: Molecular Weight of (3-bromothiophen-2-yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of the compound (3-bromothiophen-2-yl)methanol.

Chemical Identity

This compound is a substituted thiophene derivative. Its structure consists of a thiophene ring brominated at the 3-position and a hydroxymethyl group at the 2-position.

Molecular Formula and Weight

The molecular formula for this compound is C₅H₅BrOS.[1] The molecular weight is a critical parameter in experimental and theoretical chemistry, determined by the sum of the atomic weights of its constituent atoms.

The following table summarizes the atomic weights of the elements in this compound and the calculation of its total molecular weight.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 5 | 12.011[2][3][4][5] | 60.055 |

| Hydrogen | H | 5 | 1.008[6][7][8][9][10] | 5.040 |

| Bromine | Br | 1 | 79.904[11][12][13][14] | 79.904 |

| Oxygen | O | 1 | 15.999[15][16][17][18][19] | 15.999 |

| Sulfur | S | 1 | 32.066[20][21][22][23][24] | 32.066 |

| Total | 193.064 |

Based on the sum of the standard atomic weights of its constituent elements, the calculated molecular weight of this compound is approximately 193.06 g/mol .[1][25]

Experimental Protocols

This document serves to provide the molecular weight of this compound, which is a calculated value based on standard atomic weights. Therefore, experimental protocols for its determination (e.g., via mass spectrometry) are not described herein.

Signaling Pathways

Information regarding the biological activity or associated signaling pathways of this compound is outside the scope of this technical guide on its molecular weight.

Mandatory Visualizations

The diagram below illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

Caption: Molecular weight calculation workflow.

References

- 1. This compound | C5H5BrOS | CID 12479011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Bromine - Wikipedia [en.wikipedia.org]

- 12. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 19. Oxygen, atomic [webbook.nist.gov]

- 20. echemi.com [echemi.com]

- 21. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 22. accessscience.com [accessscience.com]

- 23. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]

- 24. youtube.com [youtube.com]

- 25. This compound - CAS:70260-17-2 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to (3-bromothiophen-2-yl)methanol and its Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-bromothiophen-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The document details its chemical properties, synthesis protocols, and its applications in the broader context of thiophene derivatives in drug development.

Chemical Identity and Properties

This compound is a substituted thiophene derivative with the IUPAC name this compound.[1] It serves as a versatile building block in organic synthesis due to the reactivity of the thiophene ring and the functional handles provided by the bromo and hydroxymethyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 70260-17-2 | PubChem[1] |

| Molecular Formula | C₅H₅BrOS | PubChem[1] |

| Molecular Weight | 193.06 g/mol | PubChem[1], Sunway Pharm Ltd[2] |

| Appearance | Colorless to pale yellow oil | BenchChem |

| Storage | Sealed in dry, Room Temperature or 2-8°C | Sunway Pharm Ltd[2], Achmem[3] |

A comprehensive list of its computed descriptors is available through the PubChem database.[1]

Synthesis and Experimental Protocols

A general approach involves the bromination of a suitable thiophene precursor followed by the introduction of the hydroxymethyl group. For instance, the synthesis of 3-bromothiophene, a key precursor, can be achieved through the debromination of 2,3,5-tribromothiophene.[4]

Experimental Protocol: Generalized Synthesis of a Substituted Thiophene Methanol Derivative

This protocol is a composite representation based on synthetic strategies for related thiophene compounds.

-

Reaction Setup : A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Starting Material : The appropriate brominated thiophene precursor is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

-

Grignard Formation (if applicable) : In some routes, a Grignard reagent is formed by reacting the brominated thiophene with magnesium turnings.

-

Introduction of the Hydroxymethyl Group :

-

Via Formylation and Reduction : The thiophene derivative can be formylated using a suitable reagent (e.g., N,N-Dimethylformamide), followed by reduction of the resulting aldehyde with a reducing agent like sodium borohydride to yield the corresponding methanol.

-

Via Lithiation and Reaction with Formaldehyde : The brominated thiophene can be lithiated using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with anhydrous formaldehyde gas or paraformaldehyde.

-

-

Work-up : The reaction mixture is typically quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization : The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Drug Discovery and Development

Thiophene and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to numerous natural and synthetic compounds with pharmacological activity.[5] The thiophene scaffold is considered a "privileged" structure, appearing in a wide range of therapeutic agents. These derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6]

The synthetic versatility of the thiophene ring allows for the creation of large and diverse compound libraries for high-throughput screening, aiding in the discovery of novel drug candidates.[7] this compound, with its reactive sites, is an excellent starting material for generating such libraries.

Logical Workflow for Thiophene-Based Drug Discovery

Caption: Workflow for the discovery of novel thiophene-based drug candidates.

Signaling Pathway Interactions

While specific signaling pathways directly modulated by this compound are not detailed in the literature, thiophene derivatives, in general, have been shown to interact with various cellular signaling cascades implicated in diseases like cancer. For instance, certain thiophene-based compounds have been investigated for their potential to inhibit key kinases in cancer signaling pathways.

Generalized Signaling Pathway Inhibition by a Thiophene Derivative

Caption: Inhibition of a generic cancer signaling pathway by a thiophene derivative.

Quantitative Data from Derivative Synthesis

The following table summarizes characterization data for a derivative synthesized from a related bromothiophene compound, illustrating the types of quantitative data generated during the synthesis and characterization process.

Table 2: Characterization Data for (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline [8]

| Analysis | Data |

| Yield | 94% |

| Melting Point | 172–173 °C |

| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 7.40–7.28 (m, 3H-Aryl), 7.32–7.29 (m, 1H-thiophene), 7.28 (s, 1H CH=N), 6.83 (d, J = 6.8, 1H-thiophene), 2.36 (s, 3H-Me) |

| ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) | 152.1, 145.0, 144.2, 134.2, 131.3, 129.2, 124.2, 123.1, 121.0, 120.1, 108.0, 17.3 |

| EI-MS m/z (%) | 357.88 [M + H]; 358.23 [M + 2]; 360.33 [M + 4] |

| Elemental Analysis (Calcd./Found) | C, 40.14/40.12; H, 2.53/2.56 |

Conclusion

This compound is a valuable chemical intermediate. The broader class of thiophene derivatives represents a highly promising area for the discovery and development of new therapeutic agents.[7] The synthetic tractability of the thiophene core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers engaged in the synthesis and evaluation of novel thiophene-based compounds for drug discovery.

References

- 1. This compound | C5H5BrOS | CID 12479011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:70260-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. achmem.com [achmem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. benchchem.com [benchchem.com]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

(3-bromothiophen-2-yl)methanol: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

(3-bromothiophen-2-yl)methanol is a substituted thiophene derivative. Thiophene and its derivatives are important heterocyclic compounds widely used as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the fundamental properties of this compound is the first step in ensuring its safe handling.

| Property | Value | Source |

| Molecular Formula | C5H5BrOS | PubChem |

| Molecular Weight | 193.06 g/mol | PubChem |

| CAS Number | 70260-17-2 | PubChem |

| Synonyms | (3-bromo-2-thienyl)methanol, 3-Bromo-2-(hydroxymethyl)thiophene | PubChem |

| Appearance | Not explicitly available, likely a solid or liquid | - |

| Boiling Point | Not explicitly available | - |

| Melting Point | Not explicitly available | - |

| Solubility | Not explicitly available | - |

Hazard Identification and Classification

Based on available GHS data, this compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion and inhalation, as well as its potential to cause skin and eye irritation.

GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Inhaled | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

GHS Label Elements

| Element | Information |

| Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. < |

Solubility Characteristics of (3-bromothiophen-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-bromothiophen-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its solubility is critical for its effective use in drug design, development, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents. Due to the scarcity of published quantitative data, this document emphasizes predictive principles based on molecular structure and provides detailed experimental protocols for the empirical determination of its solubility. These methodologies are essential for generating the precise data required for applications in synthesis, purification, and formulation.

Introduction to this compound

This compound, with the chemical formula C₅H₅BrOS, is a substituted thiophene derivative. Its structure, featuring a polar hydroxyl group and a moderately polar bromothiophene ring, dictates its solubility behavior. The thiophene ring itself is a significant scaffold in many pharmaceuticals due to its bioisosteric relationship with the benzene ring, often conferring improved metabolic stability or potency. An accurate assessment of the solubility of this compound is a prerequisite for its successful incorporation into drug discovery workflows, impacting reaction kinetics, purification strategies like recrystallization, and the development of suitable formulation vehicles.

Chemical Structure:

Key Physicochemical Properties: [1]

| Property | Value |

| Molecular Formula | C₅H₅BrOS |

| Molecular Weight | 193.06 g/mol |

| CAS Number | 70260-17-2 |

| Predicted XLogP3 | 1.4 |

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a spectrum of solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the bromothiophene ring contributes to dipole-dipole and van der Waals interactions.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl group can form strong hydrogen bonds with these solvents. Solubility in water is expected to be moderate due to the hydrophobic nature of the bromothiophene ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone | High | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the polar C-Br bond and the thiophene ring. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. Limited van der Waals interactions are possible. |

Experimental Protocols for Solubility Determination

Precise, quantitative solubility data must be determined empirically. The following are detailed protocols for three common methods of solubility determination.

Gravimetric Method (Shake-Flask)

This method is considered the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container. Evaporate the solvent under reduced pressure or in a fume hood.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and is often used in higher-throughput screening.

Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[2]

-

Prepare Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (steps 1-3).

-

Dilution: Withdraw a known volume of the clear supernatant and dilute it with a known factor of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of the original saturated solution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for low-solubility compounds or complex mixtures.[3][4][5]

Methodology:

-

Develop HPLC Method: Develop a suitable HPLC method (e.g., reversed-phase) for the analysis of this compound, including selection of the column, mobile phase, flow rate, and detector wavelength.

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Create a calibration curve by plotting the peak area against concentration.

-

Prepare Saturated Solution: Prepare and equilibrate a saturated solution as described in the gravimetric method (steps 1-3).

-

Sample Preparation: Withdraw a known volume of the clear supernatant, filter it through a suitable syringe filter (e.g., 0.22 µm), and dilute it with the mobile phase to a concentration within the range of the calibration curve.

-

Analysis: Inject the prepared sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to determine the solubility.

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

Role in a Drug Development Pipeline

This compound is typically not an active pharmaceutical ingredient (API) itself but rather a starting material or intermediate. The diagram below shows its logical position in a typical drug development pipeline.

Caption: Role of a building block in drug development.

Conclusion

References

The Reactivity Profile of (3-bromothiophen-2-yl)methanol: An In-depth Technical Guide

Introduction

(3-bromothiophen-2-yl)methanol is a bifunctional heterocyclic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. Its structure, featuring a thiophene ring substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 2-position, provides two distinct and versatile handles for chemical modification. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. Simultaneously, the primary alcohol functionality of the hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. This guide provides a comprehensive overview of the reactivity of this compound, complete with experimental protocols and quantitative data to aid in the strategic design of synthetic routes for novel therapeutics and functional materials.

Reactions Involving the Carbon-Bromine Bond

The bromine atom at the C3 position of the thiophene ring is the primary site for transformations aimed at carbon-carbon and carbon-heteroatom bond formation. While a bromine at the C2 position of thiophene is generally more reactive in palladium-catalyzed reactions, the C3-bromo substituent is a highly effective coupling partner with the appropriate choice of catalyst and conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful toolkit for elaborating the this compound core. These reactions are fundamental in modern drug discovery for constructing complex molecular architectures.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester. This reaction is widely used to introduce new aryl or vinyl substituents onto the thiophene ring.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 12 | 58-72%¹ | |

| 2 | Arylboronic acid (1.0 eq) | Pd(PPh₃)₄ (5) | K₃PO₄ | Not Specified | 90 | Not Specified | 33-40%¹ | |

| 3 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%² |

¹Yields reported for a closely related imine derivative, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, demonstrating the viability of coupling at the C3-Br position. ²General yield range reported for 3-bromothiophene.

Experimental Protocol: Suzuki-Miyaura Coupling

To a reaction vessel are added the this compound derivative (1.0 eq), the respective arylboronic acid (1.1-1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) is added. The reaction mixture is heated to 90-95°C and stirred vigorously for 12 hours or until reaction completion is confirmed by TLC or LC-MS analysis. Upon cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (3-bromothiophen-2-yl)methanol and Its Derivatives in Research and Development

This compound is a substituted thiophene that serves as a versatile heterocyclic building block in medicinal chemistry and materials science. Its utility lies in the strategic placement of the bromo and methanol functional groups, which allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its synonyms, physicochemical properties, and, most importantly, its applications in the synthesis of bioactive compounds, supported by experimental context and data.

Chemical Identity and Synonyms

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of its common synonyms is provided below.

| Synonym | CAS Number | Molecular Formula | Molecular Weight |

| (3-bromo-2-thienyl)methanol | 70260-17-2 | C5H5BrOS | 193.06 g/mol |

| 3-Bromo-2-(hydroxymethyl)thiophene | 70260-17-2 | C5H5BrOS | 193.06 g/mol |

| 3-Bromo-2-hydroxymethyl-thiophene | 70260-17-2 | C5H5BrOS | 193.06 g/mol |

| 3-Bromo-2-thiophenemethanol | 70260-17-2 | C5H5BrOS | 193.06 g/mol |

| 3-BROMOTHIOPHENE-2-METHANOL | 70260-17-2 | C5H5BrOS | 193.06 g/mol |

Data sourced from PubChem CID 12479011 and other chemical suppliers.[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 193.06 g/mol |

| Molecular Formula | C5H5BrOS |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 191.92445 Da |

| Topological Polar Surface Area | 48.5 Ų |

| Heavy Atom Count | 8 |

| Complexity | 78.8 |

Data sourced from PubChem CID 12479011.[1]

Applications in Synthesis and Drug Discovery

This compound is a key intermediate in the synthesis of a range of heterocyclic compounds. The thiophene moiety is a recognized scaffold in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities.

Precursor for Thieno[3,2-c]pyran-4-ones with Anticancer Activity

Derivatives of this compound are utilized in the multi-step synthesis of novel thieno[3,2-c]pyran-4-one based small molecules. These compounds have been investigated as potential anticancer agents, with some showing selective growth inhibition of cancer cells. For instance, certain derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines.

Intermediate in the Synthesis of Antiplatelet Agents

Thiophene derivatives are central to the structure of prominent antiplatelet drugs such as Ticlopidine and Clopidogrel. These drugs act as irreversible inhibitors of the P2Y12 receptor, which plays a crucial role in ADP-induced platelet aggregation. The synthesis of the core thienopyridine structure of these drugs can involve intermediates derived from brominated thiophenes.

Building Block for Kinase Inhibitors and GPCR Modulators

The thiophene scaffold is a common feature in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The reactivity of the bromo group allows for its incorporation into larger, more complex molecules that can interact with the active sites of these important drug targets.

Experimental Protocols

While specific, detailed protocols for reactions starting directly from this compound are proprietary or published within broader synthetic schemes, a general representative synthetic workflow for the utilization of a similar brominated thiophene intermediate in a Suzuki cross-coupling reaction is described below. This type of reaction is fundamental in the functionalization of such building blocks.

General Protocol for Suzuki Cross-Coupling of a Bromothiophene Derivative:

-

Reaction Setup: To a solution of the bromothiophene derivative (1.0 eq) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) in a reaction vessel, add the desired boronic acid (1.1-1.5 eq).

-

Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.02-0.05 eq), and a base, typically an aqueous solution of K3PO4 or Na2CO3 (2.0-3.0 eq).

-

Degassing: Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Conditions: Heat the mixture to a temperature of 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Signaling Pathways of Downstream Thiophene Derivatives

As this compound is a precursor, it does not directly modulate signaling pathways. However, the more complex molecules synthesized from it have been shown to have effects on cellular signaling. For example, some thiophene-containing compounds have been reported to induce apoptosis in cancer cells through the activation of the JNK/ROS-mediated mitochondrial pathway.

Below is a generalized diagram representing this signaling cascade.

References

The Synthetic Versatility of (3-bromothiophen-2-yl)methanol: A Technical Guide for Chemical and Pharmaceutical Development

(An In-depth Technical Guide)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-bromothiophen-2-yl)methanol is a versatile heterocyclic building block that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring a thiophene ring functionalized with both a reactive bromine atom and a nucleophilic hydroxymethyl group, offers multiple avenues for chemical modification. The bromine atom is primed for participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the primary alcohol functionality can be readily transformed through oxidation, esterification, or etherification. This dual reactivity makes this compound a valuable precursor for the development of novel pharmaceuticals, functional organic materials, and agrochemicals. This technical guide provides a comprehensive overview of its key applications, supported by detailed experimental protocols, quantitative data, and workflow visualizations.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a scaffold for constructing more elaborate molecular architectures. Its applications can be broadly categorized by the type of transformation it undergoes.

Etherification for the Synthesis of Bioactive Molecules

The hydroxyl group of this compound is readily alkylated to form ethers. This reaction is particularly significant in medicinal chemistry, where the introduction of specific ether linkages can modulate a compound's pharmacological profile. A notable application is in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, which are targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Table 1: Synthesis of a PARP Inhibitor Intermediate via Etherification

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield | Reference |

| This compound | 2-chloromethylpyridine hydrochloride | Sodium hydride (NaH), Dimethylformamide (DMF), 0 °C to room temp. | 2-(((3-bromothiophen-2-yl)methoxy)methyl)pyridine | 95% | US Patent US20110207730A1 |

Oxidation and Subsequent Cross-Coupling Reactions

While the bromine atom allows for direct cross-coupling, a common synthetic strategy involves the oxidation of the methanol functionality to an aldehyde (3-bromothiophene-2-carbaldehyde). This transformation opens the door to a different set of reactions, most notably the formation of imines and subsequent Suzuki cross-coupling reactions to generate complex biaryl structures. These structures are of significant interest in the field of materials science for their non-linear optical properties.

The oxidation of this compound to its corresponding aldehyde is a standard transformation that can be achieved using various reagents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). The resulting aldehyde is a versatile intermediate.

Table 2: Representative Suzuki Coupling of a this compound Derivative

| Starting Material (from oxidation) | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3,5-dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | (E)-N-((3-(3,5-dimethylphenyl)thiophen-2-yl)methylene)-2-methyl-[1,1'-biphenyl]-4-amine | 37% | (Adapted from literature on the aldehyde)[1] |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | (E)-N-((3-phenylthiophen-2-yl)methylene)-2-methyl-[1,1'-biphenyl]-4-amine | 43% | (Adapted from literature on the aldehyde)[1] |

Key Experimental Protocols

Protocol 1: Synthesis of 2-(((3-bromothiophen-2-yl)methoxy)methyl)pyridine

This procedure details the etherification of this compound, a key step in the synthesis of thieno[3,4-d]imidazole-based PARP-1 inhibitors.[2]

Materials:

-

This compound

-

2-chloromethylpyridine hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous DMF is cooled to 0 °C in an ice bath.

-

Sodium hydride (2.2 eq) is added portion-wise to the solution, and the resulting mixture is stirred at 0 °C for 30 minutes.

-

2-chloromethylpyridine hydrochloride (1.1 eq) is added in a single portion.

-

The reaction mixture is allowed to warm to room temperature and is stirred for an additional 2 hours.

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel to afford the pure product, 2-(((3-bromothiophen-2-yl)methoxy)methyl)pyridine.

Quantitative Data:

-

Yield: 95%

-

¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, J=5.6 Hz, 1H), 7.42 (d, J=7.6 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 7.05 (d, J=5.6 Hz, 1H), 6.95 (d, J=8.0 Hz, 1H), 4.85 (s, 2H), 4.70 (s, 2H).

Visualized Workflows and Pathways

The synthetic utility of this compound can be visualized through reaction workflows. The following diagrams, generated using the DOT language, illustrate key transformations.

Caption: Etherification of this compound.

Caption: Multi-step synthesis via oxidation and coupling.

Conclusion

This compound stands out as a high-value intermediate for synthetic chemists. Its strategic importance is clearly demonstrated in its application for building complex heterocyclic systems, such as the scaffolds for PARP inhibitors, which are at the forefront of targeted cancer therapy. Furthermore, its conversion to the corresponding aldehyde extends its utility into the realm of materials science, enabling the synthesis of functional molecules with interesting optical properties. The detailed protocols and reaction pathways provided in this guide underscore the reliability and versatility of this reagent, making it a cornerstone for innovation in both pharmaceutical and material science research.

References

- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Key starting materials for (3-bromothiophen-2-yl)methanol synthesis

An In-depth Technical Guide to the Synthesis of (3-bromothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial heterocyclic intermediate in organic synthesis, serving as a precursor for a wide array of functionalized thiophenes utilized in pharmaceuticals, electronic materials, and conductive polymers. This guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, focusing on the key starting materials, detailed experimental protocols, and comparative quantitative data.

Synthesis Starting from Thiophene

The synthesis of this compound from thiophene is a multi-step process that begins with the formation of 3-bromothiophene, which is not directly accessible through the bromination of thiophene due to the high reactivity of the α-positions.[1] The most common approach involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.[1] The resulting 3-bromothiophene is then formylated and subsequently reduced to the target alcohol.

Experimental Protocol

Step 1: Synthesis of 2,3,5-Tribromothiophene [1][2]

-

In a 5-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, dissolve 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.

-

Cool the flask in a pan with circulating cold water.

-

Over a period of 10 hours, add 6480 g (40.6 moles) of bromine dropwise to the stirred solution. Direct the evolved hydrogen bromide gas to a scrubbing system.

-

After the addition is complete, allow the reaction mixture to stand overnight at room temperature.

-

Heat the mixture at 50°C for several hours, then wash with a 2N sodium hydroxide solution.

-

Reflux the mixture for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-